molecular formula C13H15ClF3NO4S B12402278 N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine

N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine

Cat. No.: B12402278
M. Wt: 373.78 g/mol
InChI Key: MYXJXYANNGCHDR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine is a leucine derivative that features a trifluoromethyl group and a sulfonyl chloride group. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, known for its significant impact on the pharmacological properties of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with L-leucine. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction temperature should not exceed 70°C to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group and a sulfonyl chloride group attached to an amino acid derivative. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H15ClF3NO4S

Molecular Weight

373.78 g/mol

IUPAC Name

(2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-4-methylpentanoic acid

InChI

InChI=1S/C13H15ClF3NO4S/c1-7(2)5-11(12(19)20)18-23(21,22)8-3-4-10(14)9(6-8)13(15,16)17/h3-4,6-7,11,18H,5H2,1-2H3,(H,19,20)/t11-/m0/s1

InChI Key

MYXJXYANNGCHDR-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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